molecular formula C18H20N4O3S B2700215 4-甲基-N-(6-氧代-2,3,4,12,13,13a-六氢-1H-吡啶并[2,1-d][1,5]苯并噁唑-8-基)噻二唑-5-羧酰胺 CAS No. 1226440-06-7

4-甲基-N-(6-氧代-2,3,4,12,13,13a-六氢-1H-吡啶并[2,1-d][1,5]苯并噁唑-8-基)噻二唑-5-羧酰胺

货号 B2700215
CAS 编号: 1226440-06-7
分子量: 372.44
InChI 键: JGNMLEDPMGKGBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel triazole-pyrimidine-based compounds. These compounds were characterized using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis . The synthetic route likely includes the condensation of appropriate precursors, followed by cyclization and functional group modifications.

科学研究应用

合成新颖化合物

研究重点放在合成衍生自 4-甲基-N-(6-氧代-2,3,4,12,13,13a-六氢-1H-吡啶并[2,1-d][1,5]苯并恶唑杂环辛-8-基)噻二唑-5-甲酰胺和相关结构的新型化合物,以用于潜在的治疗用途。例如,一项研究报告了合成具有显著抗炎和镇痛活性的新型杂环化合物。这些化合物被评估为 COX-1/COX-2 抑制剂,显示出高抑制活性,特别是在 COX-2 选择性方面,具有值得注意的镇痛和抗炎作用 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)

抗分枝杆菌活性

另一个应用领域涉及探索吡啶和吡嗪羧酸的取代异构体的抗分枝杆菌特性。已经合成并针对结核分枝杆菌测试了取代化合物,展示的活性是吡嗪酰胺(结核病治疗中的关键药物)效力的 0.5 到 16 倍 (Gezginci、Martin 和 Franzblau,1998)

抗菌剂

对 2-氨基苯并[d]噻唑基取代吡唑-5-酮作为一类新型抗菌剂的研究显示出针对金黄色葡萄球菌和枯草芽孢杆菌的有希望的活性。这些发现突出了这些化合物作为新型抗菌治疗基础的潜力,某些化合物在非细胞毒性浓度下显示出显着的疗效 (Palkar 等人,2017)

杀线虫活性

已经合成并评估了含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物的杀线虫活性。其中一些化合物对松材线虫表现出有效的杀伤力,表明作为开发新型杀线虫剂的先导化合物的潜力 (Liu、Wang、Zhou 和 Gan,2022)

作用机制

The reported study indicates that these triazole-pyrimidine hybrid compounds exhibit promising neuroprotective and anti-inflammatory properties . They likely interact with cellular targets involved in neuroinflammation and neuronal stress. The inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway contributes to their mechanism of action. Further studies are needed to elucidate specific protein interactions and downstream effects.

属性

IUPAC Name

4-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-16(26-21-20-11)17(23)19-12-5-6-15-14(10-12)18(24)22-8-3-2-4-13(22)7-9-25-15/h5-6,10,13H,2-4,7-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMLEDPMGKGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。